N-(2,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by the presence of dichlorophenyl, fluorophenoxy, and pyrazole moieties, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves the reaction of 2,4-dichlorophenylhydrazine with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl 2-cyanoacetate under reflux conditions to form the pyrazole ring . The final product is obtained through the hydrolysis of the ester group to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dichlorophenyl)-2,2-difluoro-2-(4-fluorophenoxy)acetamide
- 2,4-Dichlorophenylacetic acid
- 2,4-Dichlorophenylboronic acid
Uniqueness
N-(2,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is unique due to its specific combination of dichlorophenyl, fluorophenoxy, and pyrazole groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H12Cl2FN3O2 |
---|---|
Molecular Weight |
380.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H12Cl2FN3O2/c18-11-5-6-14(12(19)9-11)21-17(24)15-7-8-23(22-15)10-25-16-4-2-1-3-13(16)20/h1-9H,10H2,(H,21,24) |
InChI Key |
UNKLPPVLBVLYSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.